1-Nitro-4-phenylethynyl-benzene
Overview
Description
1-Nitro-4-phenylethynyl-benzene is an organic compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol It is known for its unique structure, which consists of a nitro group (-NO2) and a phenylethynyl group (-C≡C-Ph) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-phenylethynyl-benzene can be synthesized through a coupling reaction between 1-iodo-4-nitrobenzene and phenylacetylene . The reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-phenylethynyl-benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or metal hydrides such as sodium borohydride.
Substitution: The phenylethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the benzene ring.
Oxidation: The compound can undergo oxidation reactions, where the phenylethynyl group is oxidized to form carbonyl compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Reduction: 1-Amino-4-phenylethynyl-benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carbonyl-containing compounds such as aldehydes or ketones.
Scientific Research Applications
1-Nitro-4-phenylethynyl-benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as liquid crystals and polymers, due to its rigid and planar structure.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound could be investigated for their potential pharmacological properties.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-nitro-4-phenylethynyl-benzene primarily involves its ability to undergo various chemical transformations. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The phenylethynyl group provides rigidity and planarity, which can influence the compound’s reactivity and interactions with other molecules. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-Nitro-4-phenylbenzene: Lacks the ethynyl group, making it less reactive in certain chemical transformations.
4-Nitrophenylacetylene: Similar structure but lacks the additional phenyl ring, affecting its physical and chemical properties.
1-Nitro-4-(2-phenylethyl)benzene: Contains an ethyl group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness: 1-Nitro-4-phenylethynyl-benzene is unique due to the presence of both a nitro group and a phenylethynyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
Properties
IUPAC Name |
1-nitro-4-(2-phenylethynyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCIMYGAABSRQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393640 | |
Record name | 1-Nitro-4-phenylethynyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1942-30-9 | |
Record name | 1-Nitro-4-phenylethynyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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